2-Methyl-1-nitropropan-2-ol, also known as 2-nitro-2-methylpropanol, is an organic compound with the molecular formula . This compound is characterized by the presence of both a nitro group and a hydroxyl group, which contribute to its unique chemical properties and potential applications in various fields. It is primarily utilized in organic synthesis and has garnered interest due to its reactivity and versatility.
2-Methyl-1-nitropropan-2-ol belongs to the class of nitro alcohols. It is classified based on its functional groups, namely the nitro group (-NO2) and the alcohol group (-OH). This classification influences its reactivity and the types of chemical reactions it can undergo.
Several synthetic routes exist for producing 2-methyl-1-nitropropan-2-ol. A prominent method involves the reaction of acetone with ammonium hydroxide in the presence of hydrogen peroxide. The process typically occurs in methanol at elevated temperatures (around 70°C), followed by treatment with sodium hydroxide and formaldehyde.
The molecular structure of 2-methyl-1-nitropropan-2-ol consists of a central carbon atom bonded to a hydroxyl group, a nitro group, and two methyl groups. The structural formula can be represented as follows:
The compound's InChI representation is:
The InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval.
2-Methyl-1-nitropropan-2-ol participates in various chemical reactions:
Common reagents used in these reactions include hydrogen gas (for reductions), palladium or platinum catalysts, and oxidizing agents like hydrogen peroxide. The products formed can include various derivatives that expand its utility in chemical synthesis.
The mechanism of action for 2-methyl-1-nitropropan-2-ol involves its interaction with biological molecules through its functional groups:
These interactions can lead to diverse biological effects depending on the context of use.
The compound's stability under various conditions has been documented, indicating that it remains stable when stored properly but should be handled with care due to its reactive functional groups .
2-Methyl-1-nitropropan-2-ol has several applications in scientific research and industrial processes:
The synthesis of 2-methyl-1-nitropropan-2-ol (CAS 5447-98-3) primarily proceeds via the nitro-aldol (Henry) condensation between 2-nitropropane and formaldehyde. This carbon-carbon bond-forming reaction requires precise catalytic control to optimize yield and minimize side products. Alkali metal hydroxides (NaOH, KOH) demonstrate exceptional efficacy in facilitating this reaction, typically employed at 0.5-5 mol% concentrations relative to 2-nitropropane [1]. The catalytic mechanism involves base-mediated deprotonation of the nitroalkane (pKa ~7.7 in water), generating a nucleophilic nitronate ion that attacks the electrophilic carbonyl carbon of formaldehyde. Triethylamine and other tertiary amines serve as alternative catalysts, particularly valuable for reactions requiring milder conditions or simplified catalyst removal [5] [6].
Table 1: Catalytic Performance in Nitro-Aldol Synthesis of 2-Methyl-1-nitropropan-2-ol
Catalyst Type | Specific Catalyst | Optimal Loading (mol%) | Reaction Temperature (°C) | Reported Yield (%) |
---|---|---|---|---|
Alkali Hydroxide | NaOH | 0.5-1.0 | 35-40 | 85-92 |
Alkali Hydroxide | KOH | 0.7-1.2 | 40-45 | 82-90 |
Tertiary Amine | Triethylamine | 1.5-2.5 | 30-35 | 78-85 |
Tertiary Amine | Tributylamine | 2.0-3.0 | 35-40 | 75-83 |
Kinetic studies reveal that NaOH-catalyzed reactions achieve approximately 90% conversion within 2-3 hours at 40°C, while triethylamine-mediated reactions require extended reaction times (4-5 hours) for comparable conversion. Catalyst selection significantly influences downstream purification complexity – inorganic bases necessitate neutralization and salt removal, whereas volatile tertiary amines simplify product isolation through distillation [5]. Recent innovations focus on immobilized catalysts (e.g., amine-functionalized silicas) to enhance recyclability in continuous flow configurations, though industrial adoption remains limited compared to homogeneous catalysts [1].
Solvent polarity and protic character profoundly impact the nitro-aldol reaction kinetics and equilibrium. Polar protic solvents, particularly C1-C3 alcohols, demonstrate superior performance compared to aqueous or aprotic systems. Methanol emerges as the optimal solvent, achieving yields exceeding 90% due to its ideal balance of polarity, nucleophilicity, and boiling point compatibility with reaction temperatures [1]. The alcohol solvent facilitates reactant solubilization while stabilizing the transition state through hydrogen bonding. Ethanol and isopropanol exhibit marginally lower efficiency (85-88% yields), attributed to increased steric hindrance around the catalytic site [1].
Solvent-free methodologies have been explored under microwave activation, enabling rapid condensation (10-15 minutes) with moderate yields (65-75%) for aldehyde substrates. However, ketone substrates like 2-nitropropane demonstrate significantly reduced reactivity (40-50% yields) under solvent-free conditions, limiting industrial applicability [2]. Concentrated aqueous formaldehyde solutions (37-40%) afford moderate yields (70-75%) but introduce hydrolysis byproducts that complicate purification. The optimal solvent system employs methanol with a mass ratio of alcohol:alkali:paraformaldehyde = 1:(0.005-0.05):(0.2-2), enabling efficient mixing and energy-efficient distillative solvent recovery [1].
Table 2: Solvent Performance in 2-Methyl-1-nitropropan-2-ol Synthesis
Solvent System | Polarity (ET30) | Reaction Time (h) | Product Yield (%) | Key Advantages |
---|---|---|---|---|
Methanol | 55.5 | 2.0 | 92 | High solvation, low bp |
Ethanol | 51.9 | 2.5 | 85 | Renewable, low toxicity |
Isopropanol | 48.6 | 3.0 | 80 | Reduced volatility |
Water | 63.1 | 3.5 | 75 | Inexpensive, non-flammable |
Solvent-Free | - | 0.25 (MW) | 50* | No waste solvent generation |
*Yield for 2-nitropropane under microwave conditions
Alkali hydroxides (NaOH, KOH, LiOH) significantly outperform carbonate bases in nitro-aldol condensations due to their superior nucleophile-generating capability. Sodium hydroxide (0.5-1 mol%) provides optimal cost-to-performance efficiency in batch systems, facilitating >90% conversion at 35-40°C within 3 hours. Potassium hydroxide demonstrates comparable activity but introduces solubility challenges in alcohol-rich media. Lithium hydroxide exhibits reduced efficiency (<75% yield) due to incomplete deprotonation of 2-nitropropane [1] [5].
Tertiary amines – particularly triethylamine and tripropylamine – function via a distinct mechanistic pathway. Their moderate basicity (pKa ~10-11) generates lower nitronate anion concentrations, resulting in slower reaction kinetics. However, their molecular structure enables catalytic activity without salt formation, eliminating neutralization steps before product isolation. Triethylamine (1.5-2 mol%) achieves 80-85% yields at 30-35°C, with the added advantage of facile catalyst removal through vacuum distillation [5] [6]. Industrial processes favor NaOH for high-volume production due to lower catalyst cost, while specialty chemical manufacturers often prefer trialkylamines for their simplified workup and reduced waste streams.
Base selection critically influences byproduct formation: concentrated NaOH promotes Cannizzaro reactions in formaldehyde, generating formic acid and methanol contaminants. This side reaction is mitigated by: (1) progressive addition of formaldehyde, (2) catalyst loadings below 1 mol%, and (3) temperature control below 45°C. Tertiary amines virtually eliminate Cannizzaro side reactions but may necessitate stoichiometric neutralization with organic acids when product crystallization is required [5].
Batch reactors remain prevalent for small-to-medium scale production (<1,000 tonnes/year) of 2-methyl-1-nitropropan-2-ol due to equipment flexibility and lower capital investment. However, continuous flow systems demonstrate compelling advantages for large-scale manufacturing: 30-40% reduction in reaction time, improved temperature control (±0.5°C vs. ±5°C in batch), and consistent product quality (purity >98%) [1]. The patented continuous process employs two sequential units: (1) a static mixer for alkali/paraformaldehyde dissolution in methanol, and (2) a tubular reactor with precisely controlled residence time for the condensation with 2-nitropropane [1].
Table 3: Performance Comparison of Reactor Configurations
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Typical Scale | Lab to Pilot | Pilot to Production |
Reaction Time | 3-4 hours | 45-60 minutes |
Temperature Control | ±3-5°C | ±0.5°C |
Product Yield | 85-90% | 90-92% |
Throughput Capacity | Low to Moderate | High |
Energy Consumption | Higher (per kg) | Lower (per kg) |
Capital Investment | Lower | Higher |
Flow chemistry enables precise stoichiometric control with molar ratios of 2-nitropropane:paraformaldehyde maintained at 1:(0.5-2) through automated metering pumps. This minimizes formaldehyde excess and subsequent purification burdens. After reaction completion, the mixture undergoes continuous neutralization (mineral acid addition) and inline filtration before reduced-pressure distillation isolates the product. The continuous approach reduces solvent consumption by 20-25% through efficient recycling and lowers energy requirements during concentration steps, significantly enhancing process sustainability [1].
Paraformaldehyde (HO(CH₂O)ₙH, n=8-100) serves as an efficient formaldehyde source that overcomes handling challenges associated with aqueous formalin (37% formaldehyde). Its solid form enables precise stoichiometric control and eliminates water-induced hydrolysis byproducts. Industrial processes utilize paraformaldehyde with a mass ratio of 1:1 to 1:2 relative to 2-nitropropane, dissolved directly in alcoholic reaction media containing catalytic base [1] [5].
The depolymerization of paraformaldehyde occurs in situ at 35-70°C, generating monomeric formaldehyde at a controlled rate that matches consumption kinetics in the nitro-aldol reaction. This "just-in-time" release mechanism maintains low free formaldehyde concentrations, minimizing hydrate formation (HOCH₂OH) and Cannizzaro disproportionation. Paraformaldehyde-based syntheses achieve 5-7% higher isolated yields compared to formalin, with typical yields reaching 90-93% after crystallization [5] [6].
Technical advantages include: (1) reduced reactor volume (no water dilution), (2) elimination of azeotropic drying steps, and (3) simplified waste streams. Process optimization requires careful temperature staging: initial dissolution at 50-60°C to initiate depolymerization, followed by reduced temperature (35-40°C) during 2-nitropropane addition to prevent volatilization losses. Paraformaldehyde with moderate chain length (n=40-60) provides optimal balance between formaldehyde content and dissolution characteristics in methanol/ethanol systems [5].
Table 4: Formaldehyde Sources in 2-Methyl-1-nitropropan-2-ol Synthesis
Formaldehyde Source | Concentration | Reaction Temperature (°C) | Byproduct Formation | Product Yield (%) |
---|---|---|---|---|
Paraformaldehyde | 91-99% | 35-40 | Low | 90-93 |
Formalin (aq.) | 37% | 30-35 | Moderate | 83-87 |
Formaldehyde Gas | 100% | 25-30 | High | 65-75* |
Trioxane | >99% | 45-50 | Low | 88-90 |
*Lower yield due to volatility losses and handling difficulties
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8